molecular formula C6H10N4OS B2523882 3-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)propanamide CAS No. 854137-67-0

3-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)propanamide

Cat. No.: B2523882
CAS No.: 854137-67-0
M. Wt: 186.23
InChI Key: XURJWYJEGGMNDL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)propanamide involves the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with propanoyl chloride under controlled conditions . The reaction typically requires a catalyst such as thionyl chloride and is conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining the reaction conditions and improving yield. The final product is usually purified through crystallization or chromatography techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

3-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)propanamide undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenated compounds and strong bases like sodium hydride are often used.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

3-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)propanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)propanamide involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, affecting their function. The triazole ring can coordinate with metal ions, influencing enzymatic activities and cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)propanamide is unique due to its combination of a triazole ring and a thiol group, which provides it with distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4OS/c1-10-5(3-2-4(7)11)8-9-6(10)12/h2-3H2,1H3,(H2,7,11)(H,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XURJWYJEGGMNDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=S)CCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

854137-67-0
Record name 3-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)propanamide
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